2-Bromo-3,5-diiodopyridin-4-amine
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Overview
Description
2-Bromo-3,5-diiodopyridin-4-amine is a useful research compound. Its molecular formula is C5H3BrI2N2 and its molecular weight is 424.806. The purity is usually 95%.
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Scientific Research Applications
Catalytic Amination Reactions
2-Bromo-3,5-diiodopyridin-4-amine plays a significant role in catalytic amination reactions. For example, the use of palladium-Xantphos complex in the amination of polyhalopyridines demonstrates high yields and chemoselectivity, indicating the potential of this compound in selective amination processes (Ji, Li, & Bunnelle, 2003).
Intermediate in Amination Processes
Studies show that compounds like this compound can serve as intermediates in amination reactions. For instance, the amination of bromo-derivatives of pyridine, possibly involving pyridyne intermediates, suggests the importance of these compounds in complex chemical transformations (Pieterse & Hertog, 2010).
Aminocarbonylation Reactions
In aminocarbonylation reactions, this compound demonstrates high reactivity. The use of palladium-catalyzed aminocarbonylation in the presence of various amines, including amino acid methyl esters, highlights the compound's versatility and efficiency in synthesizing complex amides and related compounds (Takács et al., 2012).
Chemoselective Functionalization
Chemoselective functionalization studies, such as those involving bromo- and chloropyridines, demonstrate the compound's ability to undergo selective substitution reactions. This highlights its potential in the targeted synthesis of complex molecules, where specific functional groups can be selectively modified (Stroup et al., 2007).
Synthesis of Pyridine-Based Derivatives
The compound is also crucial in the synthesis of novel pyridine-based derivatives, as demonstrated in Suzuki cross-coupling reactions. These reactions are important for creating pyridine derivatives with potential applications in various fields, including medicinal chemistry and materials science (Ahmad et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-3,5-diiodopyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHSRMCPVHFJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)I)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrI2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.